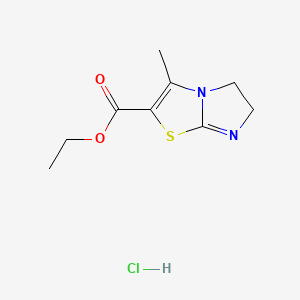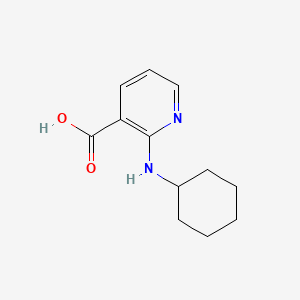
2-Metil-4-nitro-2H-indazol
Descripción general
Descripción
2-Methyl-4-nitro-2H-indazole is a nitrogen-containing heterocyclic compound . It has a molecular formula of C8H7N3O2 and an average mass of 177.160 Da .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . For instance, a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide can be used .Physical And Chemical Properties Analysis
2-Methyl-4-nitro-2H-indazole is a solid at room temperature . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Farmacología: Aplicaciones Anticancerígenas y Antimicrobianas
El 2-Metil-4-nitro-2H-indazol se ha explorado por su potencial en farmacología, particularmente en el desarrollo de agentes anticancerígenos y antimicrobianos . Su estructura es propicia para la modificación, lo que permite a los investigadores sintetizar derivados que se dirigen a vías biológicas específicas. Por ejemplo, ciertos derivados del indazol han mostrado eficacia en la inhibición del crecimiento celular en diversas líneas celulares de cáncer, incluidas las de colon y melanoma .
Ciencia de Materiales: Materiales Funcionales Avanzados
En la ciencia de materiales, el anillo de indazol es un componente en la síntesis de materiales avanzados . Su incorporación en polímeros y moléculas pequeñas puede impartir propiedades electrónicas y fotofísicas únicas, lo que lo hace valioso para aplicaciones como semiconductores orgánicos y diodos emisores de luz.
Síntesis Química: Funcionalización C–H
El compuesto juega un papel importante en el campo de la síntesis química, particularmente en las estrategias de funcionalización C–H . Este proceso es crucial para crear moléculas complejas con alta precisión, y el this compound puede servir como sustrato para tales transformaciones, lo que lleva a una variedad de compuestos estructuralmente diversos.
Estudios Biológicos: Investigación Antiinflamatoria y Antiprotozoaria
Los estudios biológicos han utilizado el this compound en la exploración de actividades antiinflamatorias y antiprotozoarias . Sus derivados se han probado contra patógenos como Giardia intestinalis y Entamoeba histolytica, mostrando resultados prometedores que superan algunos tratamientos estándar.
Química Analítica: Agentes Cromóforos y Fluoróforos
En química analítica, los derivados del indazol se utilizan como agentes cromóforos o fluoróforos debido a su capacidad de absorber y emitir luz a longitudes de onda específicas . Esta propiedad es esencial para técnicas como la espectroscopia de fluorescencia, que se utiliza ampliamente en el análisis químico y la imagenología biológica.
Usos Industriales: Síntesis de Compuestos Heterocíclicos
Los indazoles, incluido el this compound, son intermediarios clave en la síntesis industrial de compuestos heterocíclicos . Estos compuestos son elementos fundamentales en la producción de diversos productos comerciales, incluidos los farmacéuticos, agroquímicos y colorantes.
Safety and Hazards
2-Methyl-4-nitro-2H-indazole is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, and H319 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .
Direcciones Futuras
The future directions in the study of 2H-indazoles, including 2-Methyl-4-nitro-2H-indazole, involve the development of more efficient synthetic approaches. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Mecanismo De Acción
Target of Action
2-Methyl-4-nitro-2H-indazole, like other indazole-containing compounds, has a wide variety of medicinal applications . It has been found to interact with several targets, including phosphoinositide 3-kinase δ (PI3Kδ) , which plays a crucial role in the treatment of respiratory diseases .
Mode of Action
It’s known that indazoles can act as selective inhibitors of their targets . For instance, when interacting with PI3Kδ, they can inhibit, regulate, or modulate its activity , leading to changes in the cell signaling pathways that this kinase is involved in .
Biochemical Pathways
The biochemical pathways affected by 2-Methyl-4-nitro-2H-indazole are likely to be those involving its primary targets. For example, the inhibition of PI3Kδ can affect the PI3K/AKT/mTOR pathway , which is involved in cell survival, growth, and proliferation. Changes in this pathway can have downstream effects on various cellular processes .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 2-Methyl-4-nitro-2H-indazole’s action depend on its targets and the biochemical pathways it affects. For instance, by inhibiting PI3Kδ, it can potentially alter cell signaling, leading to changes in cell survival, growth, and proliferation .
Action Environment
The action, efficacy, and stability of 2-Methyl-4-nitro-2H-indazole can be influenced by various environmental factors. For example, conditions that affect the stability of the compound, such as temperature and pH, can impact its action . Additionally, factors that influence the compound’s pharmacokinetics, such as the presence of other drugs or certain physiological conditions, can also affect its efficacy .
Análisis Bioquímico
Biochemical Properties
2-Methyl-4-nitro-2H-indazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as phosphoinositide 3-kinase δ, which is involved in cellular signaling pathways . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to downstream effects on cellular processes. Additionally, 2-Methyl-4-nitro-2H-indazole has been found to interact with proteins involved in inflammatory responses, showcasing its potential as an anti-inflammatory agent .
Cellular Effects
The effects of 2-Methyl-4-nitro-2H-indazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, 2-Methyl-4-nitro-2H-indazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-Methyl-4-nitro-2H-indazole exerts its effects through several mechanisms. One primary mechanism involves the binding to and inhibition of specific enzymes, such as phosphoinositide 3-kinase δ . This inhibition can lead to a cascade of molecular events, including changes in gene expression and enzyme activity. Additionally, 2-Methyl-4-nitro-2H-indazole can interact with DNA and RNA, potentially affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-4-nitro-2H-indazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-4-nitro-2H-indazole remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained anti-inflammatory effects and potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of 2-Methyl-4-nitro-2H-indazole vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Methyl-4-nitro-2H-indazole is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of 2-Methyl-4-nitro-2H-indazole, leading to its excretion .
Transport and Distribution
Within cells and tissues, 2-Methyl-4-nitro-2H-indazole is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of 2-Methyl-4-nitro-2H-indazole is critical for its activity and function. The compound is often found in the cytoplasm and nucleus, where it can interact with enzymes and nucleic acids . Post-translational modifications and targeting signals play a role in directing 2-Methyl-4-nitro-2H-indazole to specific cellular compartments, influencing its biochemical activity .
Propiedades
IUPAC Name |
2-methyl-4-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-7(9-10)3-2-4-8(6)11(12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSBJAWUBPTMRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10299625 | |
| Record name | 2-Methyl-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26120-44-5 | |
| Record name | 2-Methyl-4-nitroindazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10299625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















